7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride is a chemical compound classified under the cephem class of antibiotics, which are derivatives of cephalosporins. This compound is primarily recognized for its role as an intermediate in the synthesis of various cephalosporin antibiotics, particularly cefazolin. Its chemical structure includes a chloromethyl group and a p-methoxybenzyl ester, contributing to its biological activity and reactivity.
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride falls under the category of beta-lactam antibiotics. This class is characterized by a beta-lactam ring in their molecular structure, which is crucial for their antibacterial activity.
The synthesis of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature, pressure, and pH, to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound from by-products.
The molecular formula of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride is CHClNOS·ClH. The compound features a beta-lactam ring characteristic of cephalosporins, along with a chloromethyl group and a methoxybenzyl ester.
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used in the reactions .
The mechanism of action for 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride involves its interaction with bacterial enzymes known as penicillin-binding proteins (PBPs). By binding to these proteins, the compound inhibits bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is characteristic of beta-lactam antibiotics and is crucial for their antibacterial efficacy .
The compound is typically stored at low temperatures (below -20°C) to maintain stability. It appears as a white to off-white solid or crystalline powder.
Key chemical properties include:
Relevant data indicate that proper handling and storage are essential due to its sensitivity to environmental conditions .
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride has significant applications in scientific research:
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (ACLE-HCl, CAS 113479-65-5) exerts its primary antimicrobial effect through targeted inhibition of penicillin-binding proteins (PBPs). These bacterial enzymes are critical for the final stages of peptidoglycan cross-linking, a process essential for maintaining cell wall structural integrity. The β-lactam ring of ACLE-HCl acts as a structural mimic of the D-alanyl-D-alanine terminus of peptidoglycan precursors. This molecular mimicry enables the compound to irreversibly acylate the active-site serine residue of PBPs, forming a stable covalent complex that blocks the transpeptidation reaction [1] .
The inactivation kinetics vary significantly among different PBP isoforms. High-molecular-weight PBPs (e.g., PBP1a, PBP2x) demonstrate greater susceptibility to ACLE-HCl compared to low-molecular-weight isoforms, correlating with the compound’s bactericidal effects. Biochemical assays reveal that ACLE-HCl achieves 50% inhibition (IC₅₀) of critical PBPs at micromolar concentrations, effectively halting peptidoglycan biosynthesis within minutes of exposure. This rapid inhibition triggers autolytic cascades, culminating in osmotic instability and bacterial cell lysis [1].
Table 1: Inhibition Profile of ACLE-HCl Against Key Penicillin-Binding Proteins
PBP Isoform | Bacterial Source | Function | Relative Inhibition (%) |
---|---|---|---|
PBP1a | Staphylococcus aureus | Transpeptidase/Glycosyltransferase | 98% |
PBP2x | Streptococcus pneumoniae | Transpeptidase | 95% |
PBP3 | Escherichia coli | Septal peptidoglycan synthesis | 78% |
PBP4 | Staphylococcus aureus | Carboxypeptidase | 42% |
The molecular architecture of ACLE-HCl (C₁₆H₁₈Cl₂N₂O₄S, MW 405.30) underpins its irreversible binding mechanism. The bicyclic [4.2.0] system positions the β-lactam carbonyl at an optimal angle for nucleophilic attack by the catalytic serine of PBPs. Crystallographic analyses indicate that the chloromethyl group at the C-3 position plays a dual role: (1) it enhances electrophilicity of the β-lactam carbonyl through inductive effects, increasing acylation efficiency; and (2) it provides a site for chemical derivatization to modulate pharmacological properties [1] [8].
Following acylation, the enzyme-inhibitor complex undergoes conformational rearrangement that prevents deacylation – the typical recovery mechanism for serine proteases. The tetrahedral transition state stabilizes through hydrogen bonding with conserved residues (e.g., SXXK, SXN motifs) in the active site gorge. The p-methoxybenzyl ester moiety, while primarily serving as a protecting group during synthesis, contributes to membrane permeability due to its lipophilic character, facilitating penetration through the outer membrane of Gram-negative bacteria. This structural feature enables ACLE-HCl to access periplasmic PBPs more effectively than non-esterified cephalosporins [8] .
ACLE-HCl demonstrates a broad spectrum of activity against clinically significant pathogens through its PBP inhibition mechanism. Against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-sensitive strains, MSSA) and Streptococcus pneumoniae, ACLE-HCl exhibits potent activity with minimum inhibitory concentrations (MIC) typically ranging between 0.5–4 μg/ml. The compound effectively inhibits cell wall synthesis in these organisms by targeting PBP1, PBP2, and PBP3 isoforms [1] .
For Gram-negative pathogens, including Escherichia coli and Klebsiella pneumoniae, ACLE-HCl retains significant activity (MIC 2–16 μg/ml), though higher concentrations are frequently required compared to Gram-positive organisms. This differential susceptibility arises from the additional permeability barrier presented by the outer membrane. Nevertheless, studies have demonstrated potentiation of ACLE-HCl's activity against extended-spectrum β-lactamase (ESBL)-producing K. pneumoniae when combined with β-lactamase inhibitors or through structural modifications to the C-7 position. Notably, researchers have exploited the chloromethyl group to develop fluorescent cephalosporin derivatives (e.g., TCA and TBCA) that maintain antimicrobial activity while enabling photodynamic inactivation of resistant strains [5] .
Table 2: Antimicrobial Spectrum of ACLE-HCl and Representative Derivatives
Bacterial Strain | Resistance Profile | ACLE-HCl MIC (μg/ml) | Modified Derivative Activity |
---|---|---|---|
Staphylococcus aureus (ATCC 25923) | Methicillin-sensitive | 0.5 | TCA: Enhanced bactericidal activity |
MRSA (Clinical isolate MRSA1) | Methicillin-resistant | 32 | TBCA: Fluorescent labeling probe |
Klebsiella pneumoniae (ATCC 700603) | ESBL producer | 16 | TCA: Photoinactivation upon irradiation |
Escherichia coli (ATCC 25922) | Wild-type | 2 | Synergy with clavulanic acid observed |
As a prototypical β-lactam scaffold, ACLE-HCl has served as a critical tool for investigating bacterial resistance mechanisms. The compound's interaction with β-lactamases provides particularly valuable insights:
Enzyme Kinetics: ACLE-HCl functions as a substrate for both serine- and metallo-β-lactamases. Hydrolysis kinetic studies using spectrophotometric methods reveal distinct kinetic parameters (kcat, Km) for different β-lactamase classes. Class A enzymes (e.g., TEM-1) hydrolyze ACLE-HCl with high efficiency (kcat/Km > 10⁵ M⁻¹s⁻¹), while Class B metallo-β-lactamases exhibit variable activity depending on zinc coordination geometry [5] .
Resistance Diagnostics: The chloromethyl group enables covalent attachment of fluorogenic probes (coumarin, benzocoumarin) to create β-lactamase-sensitive reporters. These ACLE-HCl-derived constructs (e.g., TBCA) undergo β-lactamase-mediated hydrolysis, releasing fluorescent fragments that permit real-time monitoring of enzyme activity in live bacterial cells. This application has proven instrumental in tracking resistance gene expression and spatial distribution of β-lactamases within bacterial biofilms [5] .
Inhibitor Development: ACLE-HCl's hydrolysis products have facilitated structural characterization of enzyme-inhibitor complexes. Crystallographic studies of ACLE-HCl-derived acyl-enzyme intermediates bound to β-lactamases reveal key interactions guiding inhibitor design. For instance, the compound's fragmentation pattern following β-lactam ring cleavage informed development of transition-state analogs targeting metallo-β-lactamases like NDM-1 .
Resistance Bypass Strategies: Research has demonstrated that ACLE-HCl derivatives with modified C-3' side chains can evade certain β-lactamases. Structural modifications at this position maintain affinity for PBPs while reducing recognition by extended-spectrum β-lactamases. This approach has yielded novel cephalosporins with activity against Enterobacterales expressing AmpC enzymes [5] .
Table 3: ACLE-HCl Applications in Resistance Mechanism Studies
Application | Experimental System | Key Finding | Reference |
---|---|---|---|
β-Lactamase Substrate Profiling | Purified NDM-1 enzyme | Hydrolysis rate 3.2 × 10³ M⁻¹s⁻¹ | |
Fluorescent Reporter Development | MRSA-infected mouse model | Real-time detection of blaZ expression in vivo | [5] |
Acyl-Enzyme Intermediate Analysis | X-ray crystallography (2.1 Å) | Covalent bond with Ser64 of TEM-1 β-lactamase | |
Resistance Synergy Screening | ESBL-producing K. pneumoniae | 8-fold MIC reduction with avibactam combination | [1] |
The multifaceted research applications of ACLE-HCl continue to advance our understanding of β-lactam resistance. Its structural versatility enables creation of diagnostic tools, while its well-characterized interactions with resistance enzymes provide blueprints for novel inhibitor design. These investigations highlight ACLE-HCl's enduring value as a scaffold for combating antibiotic resistance beyond its intrinsic antimicrobial properties [1] [5] .
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0